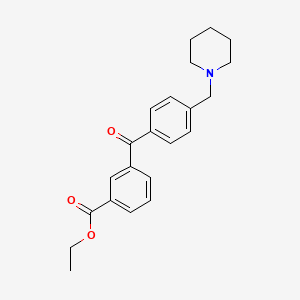
3-Carboethoxy-4'-piperidinomethyl benzophenone
概要
説明
3-Carboethoxy-4’-piperidinomethyl benzophenone: is a chemical compound with the molecular formula C22H25NO3 and a molecular weight of 351.44 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
準備方法
The synthesis of 3-Carboethoxy-4’-piperidinomethyl benzophenone typically involves the reaction of benzophenone derivatives with piperidine and ethyl chloroformate under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process may require catalysts to enhance the reaction rate .
化学反応の分析
3-Carboethoxy-4’-piperidinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
科学的研究の応用
3-Carboethoxy-4’-piperidinomethyl benzophenone is utilized in several scientific research applications:
作用機序
The mechanism of action of 3-Carboethoxy-4’-piperidinomethyl benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses .
類似化合物との比較
3-Carboethoxy-4’-piperidinomethyl benzophenone can be compared with other benzophenone derivatives, such as:
- 4-Carboethoxy-3’-piperidinomethyl benzophenone
- 3-Carboethoxy-4’-morpholinomethyl benzophenone
- 3-Carboethoxy-4’-pyrrolidinomethyl benzophenone
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and biological activities .
生物活性
3-Carboethoxy-4'-piperidinomethyl benzophenone (CEPB) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. With the molecular formula and a molecular weight of 351.44 g/mol, its structure allows it to interact with various biological targets, making it a subject of research in areas such as anticancer activity, enzyme inhibition, and other therapeutic potentials.
The synthesis of CEPB typically involves the reaction of benzophenone derivatives with piperidine and ethyl chloroformate under controlled conditions. Common solvents for this reaction include dichloromethane or toluene, often requiring catalysts to enhance the reaction rate.
CEPB's mechanism of action primarily involves its interaction with specific molecular targets, such as enzymes or receptors. It modulates the activity of these targets, leading to alterations in cellular signaling pathways and physiological responses. This modulation can result in various biological effects, including cytotoxicity against cancer cells.
Anticancer Activity
Research has indicated that CEPB exhibits notable anticancer properties. In studies involving various cancer cell lines, CEPB demonstrated significant cytotoxic effects. For instance, Mannich bases derived from similar structures have shown increased potency against human cancer cell lines compared to standard chemotherapeutics like 5-fluorouracil .
Table 1: Cytotoxicity Data of CEPB and Related Compounds
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | <10 | |
| Mannich Base Derived from Benzophenone | Jurkat | 2.5 | |
| 5-Fluorouracil | MCF-7 | ~5 |
Enzyme Inhibition
CEPB has also been explored for its potential as an enzyme inhibitor. Studies suggest that compounds similar to CEPB can inhibit cholinesterase activity, which is crucial for treating conditions like Alzheimer's disease. The inhibitory activity of these compounds was found to be comparable to established inhibitors like donepezil .
Table 2: Enzyme Inhibition Data
Case Studies
Several case studies have highlighted the effectiveness of CEPB in various biological assays:
- Anticancer Efficacy : In a study evaluating the cytotoxic effects against human hepatoma cells (Huh-7), CEPB showed a remarkable increase in cell death compared to controls, indicating its potential as a chemotherapeutic agent .
- Cholinesterase Inhibition : Research on similar Mannich bases indicated that modifications in their structure could lead to enhanced inhibitory effects on cholinesterase, suggesting that CEPB could be optimized for better therapeutic efficacy against neurodegenerative diseases .
特性
IUPAC Name |
ethyl 3-[4-(piperidin-1-ylmethyl)benzoyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-2-26-22(25)20-8-6-7-19(15-20)21(24)18-11-9-17(10-12-18)16-23-13-4-3-5-14-23/h6-12,15H,2-5,13-14,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHUDYJAIVHDDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642682 | |
| Record name | Ethyl 3-{4-[(piperidin-1-yl)methyl]benzoyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-17-0 | |
| Record name | Ethyl 3-{4-[(piperidin-1-yl)methyl]benzoyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















